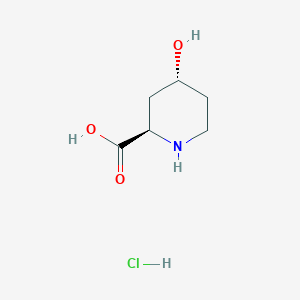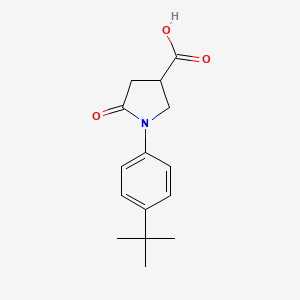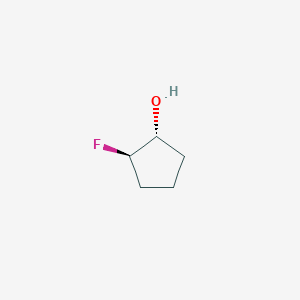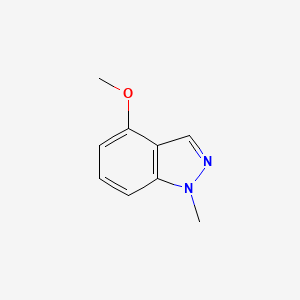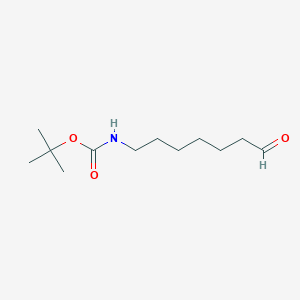
tert-Butyl 7-oxoheptylcarbamate
Overview
Description
Tert-Butyl 7-oxoheptylcarbamate (TBOC) is an organic compound with the molecular formula C10H19NO3. It is a colorless liquid at room temperature and has a boiling point of 156 °C. TBOC is a versatile and useful compound in the field of organic synthesis, as it is used as a starting material for the synthesis of a variety of compounds. TBOC is also a useful tool in scientific research, as it can be used to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Strong Blue Emissive Nanofibers
The research on benzothizole modified carbazole derivatives demonstrates the significance of tert-butyl groups in enabling the formation of organogels that can transform into nanofibers emitting strong blue light. These nanofibers exhibit potential as fluorescent sensory materials for detecting various acid vapors, showcasing a novel application in chemical sensing technology (Sun et al., 2015).
Organic Synthesis Building Blocks
Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, offering a versatile route from aldehydes to N-(Boc)hydroxylamines. This chemical transformation underscores the utility of tert-butyl carbamates as valuable intermediates in organic synthesis (Guinchard et al., 2005).
Photophysical Material Development
The study of carbazole derivatives emphasizes the role of tert-butyl groups in modifying the donor properties of carbazole, thereby influencing the optical and electrochemical properties of the compounds. Such modifications are critical for the development of efficient sensitizers in dye-sensitized solar cells (DSSCs), indicating a significant application in renewable energy technologies (Venkateswararao et al., 2014).
Advanced Organic Synthesis Techniques
The application of tert-butyl carbamate in the mild and efficient one-pot Curtius rearrangement process highlights its utility in synthesizing protected amines. This technique provides a convenient route for generating tert-butyl carbamate derivatives under conditions compatible with a wide range of substrates, demonstrating the compound's versatility in organic synthesis (Lebel & Leogane, 2005).
properties
IUPAC Name |
tert-butyl N-(7-oxoheptyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h10H,4-9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRRXDCIDPKVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-oxoheptylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




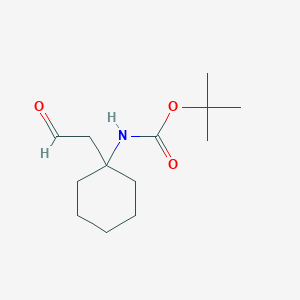
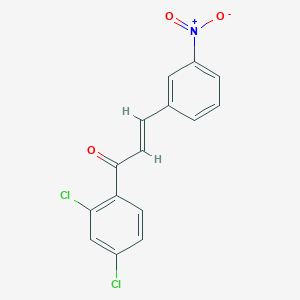
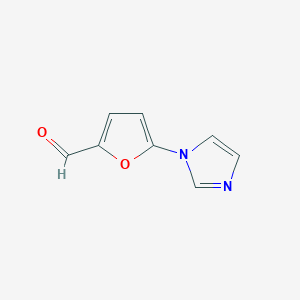
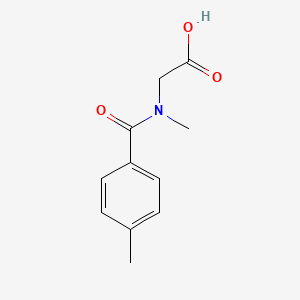
![2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid](/img/structure/B3098449.png)
![2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid](/img/structure/B3098451.png)
![[Methyl-(naphthalene-2-carbonyl)-amino]-acetic acid](/img/structure/B3098452.png)
![Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide](/img/structure/B3098459.png)

